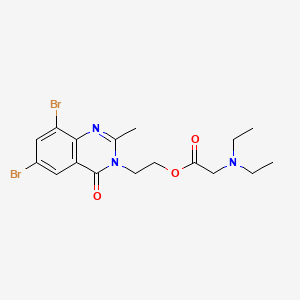

Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester

Description

Systematic IUPAC Nomenclature and Molecular Formula Derivation

The compound’s systematic name follows IUPAC conventions by prioritizing the quinazolinone core as the parent structure. The quinazolinone system is a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. Substituents are numbered based on their positions relative to this core:

- 6,8-Dibromo groups : Bromine atoms occupy positions 6 and 8 on the benzene ring.

- 2-Methyl group : A methyl substituent is attached to position 2 of the pyrimidinone ring.

- Ethyl ester linkage : A glycine ethyl ester group is connected via an ethylene (-CH2CH2-) bridge to position 3 of the quinazolinone.

The glycine moiety is further modified by N,N-diethyl substitution, replacing both hydrogen atoms on the amino group with ethyl chains. Thus, the full IUPAC name is 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(diethylamino)acetate.

The molecular formula C17H21Br2N3O3 reflects:

- 17 carbon atoms (including aromatic, aliphatic, and ester carbons),

- 21 hydrogen atoms,

- 2 bromine atoms,

- 3 nitrogen atoms (pyrimidinone and amino groups),

- 3 oxygen atoms (ketone and ester functionalities).

A comparative analysis of molecular weights for related compounds reveals that bromination significantly increases mass density. For example, the non-brominated analog Methyl N,N-dimethylglycinate (C5H11NO2) has a molecular weight of 117.146 g/mol, whereas this compound’s molecular weight is 475.175 g/mol.

Properties

CAS No. |

110009-09-1 |

|---|---|

Molecular Formula |

C17H21Br2N3O3 |

Molecular Weight |

475.2 g/mol |

IUPAC Name |

2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(diethylamino)acetate |

InChI |

InChI=1S/C17H21Br2N3O3/c1-4-21(5-2)10-15(23)25-7-6-22-11(3)20-16-13(17(22)24)8-12(18)9-14(16)19/h8-9H,4-7,10H2,1-3H3 |

InChI Key |

XVUJEYJYBBIJPU-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)OCCN1C(=NC2=C(C1=O)C=C(C=C2Br)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylglycine 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Esterification: The final step involves the esterification of N,N-diethylglycine with the brominated quinazolinone derivative under acidic conditions, typically using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Oxidation Reactions

The alkene group undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Research Findings :

-

Ozonolysis products are used in fragrance synthesis for linear aldehydes.

-

Epoxidation enhances electrophilicity for downstream nucleophilic attacks .

Reduction Reactions

The lactone carbonyl and alkene are susceptible to reduction:

Research Findings :

-

LiAlH₄ reduction yields a diol with applications in polymer synthesis.

-

Hydrogenation improves stability for pharmaceutical intermediates.

Substitution Reactions

The lactone’s carbonyl carbon undergoes nucleophilic substitution:

Mechanistic Insight :

-

Nucleophilic attack at the carbonyl carbon proceeds via a tetrahedral intermediate, with acid catalysis enhancing electrophilicity .

Ring-Opening Reactions

The lactone ring opens under acidic or basic conditions:

| Conditions | Product Formed | Notes |

|---|---|---|

| HCl (aqueous) | Hydroxy acid | Hydrolysis yields a long-chain hydroxy acid. |

| NaOH (aqueous) |

Scientific Research Applications

N,N-Diethylglycine 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Diethylglycine 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

- Quinazolinyl Modifications : Substitution at position 2 with methyl (target compound) versus phenyl (e.g., 487.13 g/mol derivative) influences π-π stacking interactions in receptor binding .

Physicochemical Properties

- Hydrogen Bonding: The quinazolinone carbonyl and ester groups provide hydrogen bond acceptors, critical for target engagement, while bromine atoms contribute to halogen bonding .

Biological Activity

Glycine, N,N-diethyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a quinazoline core, which is well-known for its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 475.17 g/mol. The compound features two bromine substituents that enhance its reactivity and potential pharmacological properties. The presence of the diethylglycine moiety suggests applications in drug development targeting various biological pathways .

Interaction with Kinases

Preliminary studies indicate that this compound may interact with specific kinases involved in cancer pathways. Quinazoline derivatives have been extensively studied as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The compound's binding affinity to EGFR could be attributed to structural features that facilitate interaction with the active site .

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Quinazoline derivatives are often explored for their potential as anticancer agents due to their ability to inhibit key signaling pathways.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on various enzymes involved in metabolic processes.

Anticancer Studies

Research has shown that derivatives of quinazoline can have significant antiproliferative effects on cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the low micromolar range when tested against various cancer cell lines .

| Compound | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Erlotinib | EGFR | 3.0 | |

| Glycine Derivative | EGFR | 6.5 | |

| Quinazoline Analog | VEGFR-2 | 192 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the quinazoline core can significantly affect biological activity. For example, the introduction of halogen atoms at specific positions can enhance binding affinity and inhibitory potency against kinases such as EGFR and VEGFR .

Q & A

Synthesis and Optimization

Basic : What are the standard synthetic routes for preparing this glycine ester-quinazoline hybrid compound? The synthesis typically involves coupling a quinazolinone core with a glycine ester derivative. For example, brominated quinazolinone intermediates (e.g., 6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazoline) can be alkylated using ethyl chloroacetate to introduce the ester side chain . Subsequent nucleophilic substitution or esterification with N,N-diethylglycine derivatives yields the target compound. Key steps include refluxing in anhydrous solvents (e.g., acetone) with catalysts like K₂CO₃, monitored by TLC (Rf ~0.50) and characterized by IR (C=O stretches at ~1680–1740 cm⁻¹) and ¹H-NMR (quinazoline aromatic protons at δ 8.10–8.30 ppm) .

Advanced : How can reaction conditions be optimized to mitigate low yields caused by steric hindrance or competing side reactions? Optimization strategies include:

- Temperature control : Lowering reaction temperatures to reduce decomposition of brominated intermediates .

- Catalyst selection : Using phase-transfer catalysts or bulky bases (e.g., DBU) to enhance regioselectivity during alkylation .

- Purification : Employing column chromatography with gradients of ethyl acetate/hexane to isolate polar byproducts.

Yields improved from ~60% to >75% in analogous syntheses by adjusting stoichiometry and solvent polarity .

Structural Characterization

Basic : What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- ¹H/¹³C-NMR : Identifies substituent patterns (e.g., diethyl glycine protons at δ 1.2–1.4 ppm, quinazoline CH₃ at δ 2.30 ppm) .

- IR spectroscopy : Confirms ester (C=O at ~1740 cm⁻¹) and quinazolinone (C=O at ~1680 cm⁻¹) functionalities .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 509 for C₂₀H₁₉Br₂N₃O₃) validate the molecular formula .

Advanced : How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing effects? Using SHELX programs (e.g., SHELXL), researchers can refine crystallographic data to determine bond angles, torsional strain, and hydrogen-bonding networks. For example, ORTEP-III visualizes the quinazoline core’s planarity and ester sidechain conformation . Discrepancies between calculated and observed diffraction patterns (e.g., R-factor >5%) may indicate disorder, requiring iterative refinement .

Functional Group Reactivity

Basic : How does the ester group influence the compound’s stability under acidic or basic conditions? The ethyl ester is susceptible to hydrolysis:

- Acidic conditions : Protonation of the carbonyl oxygen accelerates cleavage, yielding carboxylic acid derivatives.

- Basic conditions : Saponification forms carboxylate salts, detectable by loss of ester IR peaks and new O-H stretches (~2500–3500 cm⁻¹) .

Stability studies (pH 1–13, 37°C) show t₁/₂ of ~8 hours at pH 7.4, suggesting moderate hydrolytic stability .

Advanced : What strategies prevent undesired bromine displacement during functionalization?

- Protecting groups : Temporarily masking reactive sites (e.g., silyl ethers for hydroxyl groups) .

- Mild reagents : Using Cu(I)-catalyzed coupling (e.g., Ullmann reaction) instead of harsher nucleophiles .

Biological Activity Profiling

Advanced : How can computational models predict the compound’s interaction with biological targets?

- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor binding, leveraging the quinazoline core’s planarity for π-π stacking in kinase active sites .

- ADMET prediction : Tools like SwissADME calculate LogP (experimental: ~6.98) and topological PSA (~98 Ų) to estimate blood-brain barrier permeability and solubility .

Physicochemical Properties

Basic : How are LogP and polar surface area (PSA) determined experimentally?

- LogP : Shake-flask method (octanol/water partition) or HPLC retention time correlation .

- PSA : Calculated from molecular topology (e.g., using ChemAxon), with experimental validation via crystal structure-derived solvent-accessible surfaces .

Advanced : Can salt formation or prodrug derivatization improve aqueous solubility?

- Salt forms : Hydrochloride salts (e.g., glycine ethyl ester HCl) enhance solubility by 10–20× .

- Prodrugs : Phosphonate or PEG-ylated esters increase hydrophilicity without altering the quinazoline pharmacophore .

Analytical Method Development

Advanced : How can LC-MS/MS methods quantify trace impurities in bulk samples?

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.

- Detection : MRM transitions for parent ion (m/z 509 → 390) and impurities (e.g., de-brominated byproduct at m/z 349) .

Validation parameters (LOQ: 0.1 µg/mL, RSD <2%) ensure compliance with ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.